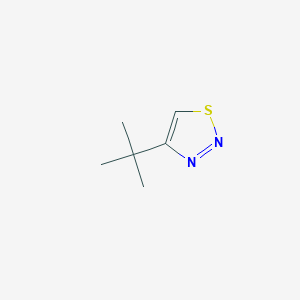

4-t-Butyl-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

4-tert-butylthiadiazole |

InChI |

InChI=1S/C6H10N2S/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3 |

InChI Key |

OEPVZAPYTAHXAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSN=N1 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with Ketones

A classical route involves the cyclocondensation of 3,3-dimethylbutan-2-one (a tert-butyl-containing ketone) with hydrazine derivatives. For instance, p-toluenesulfonylhydrazide reacts with 3,3-dimethylbutan-2-one to form a tosylhydrazone intermediate, which subsequently undergoes sulfur insertion in the presence of potassium persulfate (K₂S₂O₈) and tetrabutylammonium iodide (TBAI) as catalysts. This method, conducted in dimethylacetamide (DMAC) at 100°C for 13 hours, yields 4-tert-butyl-1,2,3-thiadiazole at 58% efficiency.

Mechanistic Insight :

Thionyl Chloride-Mediated Cyclization

An alternative approach employs thionyl chloride (SOCl₂) as both a dehydrating agent and sulfur source. For example, acetophenone derivatives react with ethyl hydrazinecarboxylate in chloroform under reflux, followed by treatment with excess SOCl₂. This method, while effective, poses challenges due to SOCl₂’s corrosive nature and the generation of HCl gas.

Modern Green Synthesis Methods

Non-Phosphorus Dehydration Agents

To address environmental concerns associated with phosphorus-based reagents (e.g., polyphosphoric acid), recent protocols utilize acyl chlorides or sulfur-based dehydrants . A patent-pending method employs trimethylacetic acid derivatives (e.g., trimethyl-acetyl chloride) with 4-methyl-3-thiosemicarbazide in chlorinated solvents (e.g., 1,2-dichloroethane). Key advantages include:

- High Atom Economy : Minimizes waste by avoiding phosphorus byproducts.

- Solvent Recyclability : Ethylene dichloride is recovered via distillation, enhancing sustainability.

Optimized Conditions :

Solvent Optimization and Reaction Conditions

The choice of solvent critically impacts reaction efficiency:

- Chlorinated Solvents : Methylene chloride or 1,2-dichloroethane facilitates reactions with sulfur oxychloride or chlorsulfonic acid at low temperatures (−10°C to 20°C).

- Polar Aprotic Solvents : DMAC enables higher temperatures (up to 160°C) for sluggish reactions involving weak acylating agents.

Mechanistic Insights and Reaction Pathways

Thiosemicarbazide Cyclization Pathway

The reaction of 4-methyl-3-thiosemicarbazide with trimethylacetic acid derivatives proceeds via:

Oxidative Sulfur Insertion

In the presence of K₂S₂O₈ , sulfur radicals mediate the cyclization of tosylhydrazones, as confirmed by ESR studies.

Comparative Analysis of Methodologies

Challenges and Limitations

- Byproduct Formation : Competing reactions in SOCl₂-based methods generate hydrogen chloride and acetic acid, complicating purification.

- Sensitivity to Moisture : Reactions requiring anhydrous conditions (e.g., acyl chloride routes) demand rigorous drying.

- Catalyst Cost : TBAI and K₂S₂O₈ increase operational expenses in oxidative methods.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-tert-Butyl-1,2,3-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 4-<i>tert</i>-Butyl-1,2,3-thiadiazole with related compounds:

*Note: Data for 4-<i>tert</i>-Butyl-1,2,3-thiadiazole are inferred based on structural analogs.

Key Observations :

Reactivity and Functionalization

- Nucleophilic Substitution: 5-Chloro derivatives (e.g., 5-Chloro-4-phenyl) undergo substitution with phenols or thiophenols to form aryloxy/arylthio derivatives .

- Lithiation : 4-Phenyl-1,2,3-thiadiazole can be lithiated at the 5-position for further functionalization .

- Cycloadditions : Thiadiazoles participate in [3+2] cycloadditions, useful for generating fused heterocycles .

The <i>tert</i>-butyl group may hinder lithiation or cycloaddition due to steric effects, directing reactivity to less hindered positions.

Q & A

Q. What advanced techniques enable the functionalization of 4--Butyl-1,2,3-thiadiazole for materials science applications?

- Electropolymerization : Incorporate thiadiazole monomers into conductive polymers for OLEDs .

- Click chemistry : Azide-alkyne cycloaddition attaches fluorophores (e.g., coumarin) for bioimaging .

- Surface modification : Self-assembled monolayers (SAMs) on gold nanoparticles enhance catalytic activity in redox reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.